2-(2-((4-Methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzamide
Description
2-(2-((4-Methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzamide is a benzamide derivative featuring a 4-methoxy-substituted benzothiazole core linked via a methylamino-acetamide bridge to a benzamide group. This compound belongs to a class of molecules designed for targeted therapeutic applications, particularly in oncology and infectious diseases, due to its structural resemblance to known enzyme inhibitors. Its molecular weight (calculated based on analogous structures) is approximately ~429.9 g/mol, aligning with compounds in and that share benzothiazole and acetamide motifs .
Properties
IUPAC Name |
2-[[2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-22(18-21-16-13(25-2)8-5-9-14(16)26-18)10-15(23)20-12-7-4-3-6-11(12)17(19)24/h3-9H,10H2,1-2H3,(H2,19,24)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZAYUFELRIGTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=CC=C1C(=O)N)C2=NC3=C(C=CC=C3S2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((4-Methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzamide typically involves the following steps :
Formation of 2-amino benzothiazole: This is achieved by reacting o-aminothiophenol with carbon disulfide and an appropriate amine.
Methoxylation: The 2-amino benzothiazole is then methoxylated using methanol and a suitable catalyst.
Acylation: The methoxylated benzothiazole is acylated with acetic anhydride to form the intermediate compound.
Coupling Reaction: The intermediate is then coupled with N-phenyl anthranilic acid under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-(2-((4-Methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group and the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities .
Scientific Research Applications
2-(2-((4-Methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-((4-Methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzamide involves its interaction with specific molecular targets and pathways . The compound is known to inhibit certain enzymes, such as cyclooxygenase (COX), which play a role in inflammation . It also interacts with DNA and proteins, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Substituents on the Benzothiazole Ring
- 4-Methoxy vs. 6-Trifluoromethyl (Compound 28, ):
The trifluoromethyl group in compound 28 introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy group in the target compound. This difference significantly alters pharmacokinetic properties: the trifluoromethyl group increases lipophilicity (logP ~3.5) and metabolic stability, while the methoxy group enhances solubility (cLogP ~2.8) . - 4-Methoxy vs. 5-Nitro (Nitazoxanide, ):
Nitazoxanide, a nitro-thiazole benzamide, exhibits broad antiparasitic activity due to its redox-active nitro group. The target compound’s methoxy group lacks redox activity but may reduce cytotoxicity compared to nitro derivatives .
Heterocyclic Modifications
- Benzothiazole vs. Benzo[d]oxazole (Compounds 8e–j, ):
Replacing the benzothiazole sulfur with oxygen (benzoxazole) diminishes metal-binding capacity, critical for HDAC inhibition. For example, compound 8e (IC₅₀ = 1.2 µM against VEGFR-2) shows reduced potency compared to benzothiazole-based HDAC inhibitors (IC₅₀ < 0.5 µM) . - Triazole vs. Thiazole Linkers ( and ): Triazole-containing compounds (e.g., 9c in ) exhibit superior metabolic stability due to the triazole’s resistance to hydrolysis compared to thiazole linkers. However, thiazole moieties (as in the target compound) offer stronger π-π stacking interactions in kinase binding pockets .
Biological Activity
The compound 2-(2-((4-Methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in pharmacology. Its complex structure, featuring a thiazole ring and various functional groups, suggests diverse interactions with biological targets, making it a candidate for drug development.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 349.46 g/mol. The presence of the methoxy group, thiazole ring, and acetamide moiety contributes to its unique chemical properties and potential biological activity.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 349.46 g/mol |
| Key Functional Groups | Thiazole, Methoxy, Amide |
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can lead to the modulation of various biological pathways, potentially resulting in antimicrobial, antifungal, or anticancer effects.
Anticancer Activity
Recent studies have focused on the anticancer properties of compounds related to benzo[d]thiazole derivatives. For instance, compounds similar to this compound have shown promising cytotoxic effects against various cancer cell lines.
- Cytotoxicity Assays : In vitro studies demonstrated that derivatives exhibit significant cytotoxicity against cancer cell lines such as MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colorectal cancer). Notably, some derivatives were more potent than cisplatin, a standard chemotherapy agent .
- Mechanisms of Action : The mechanism through which these compounds exert their effects often involves the induction of apoptosis (programmed cell death). Morphological assessments using Hoechst staining confirmed apoptosis in treated cells .
Antimicrobial Activity
The antimicrobial potential of similar thiazole-containing compounds has also been explored:
- Activity Against Bacteria and Fungi : Studies evaluating the antimicrobial efficacy against Gram-positive and Gram-negative bacteria revealed promising results. Compounds demonstrated varying degrees of effectiveness, with some showing MIC (Minimum Inhibitory Concentration) values in the low micromolar range .
Case Study 1: Cytotoxicity Evaluation
A recent study synthesized a series of benzamide derivatives and evaluated their cytotoxic activities against multiple cancer cell lines. Among these, one derivative exhibited IC50 values significantly lower than those of established chemotherapeutics like cisplatin .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of thiazole derivatives against pathogenic bacteria. The study utilized a tube dilution method to determine MIC values, revealing that certain derivatives were effective at concentrations as low as 1 µM against resistant strains .
Q & A
Q. What are the common synthetic routes for 2-(2-((4-Methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzamide, and what reaction conditions are critical for its formation?
The synthesis typically involves coupling benzothiazole intermediates with acetamido-benzamide derivatives. Key steps include:
- Benzothiazole core formation : Reacting 4-methoxy-2-aminothiophenol with ethyl cyanoacetate or diethyl malonate under reflux conditions to generate the benzothiazole ring .
- Amide bond formation : Using coupling agents like DCC (dicyclohexylcarbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) to link the benzothiazole moiety to the acetamido-benzamide backbone. Solvents such as DMF or THF and catalysts like DMAP are often employed .
- Methylation : Introducing the methyl group on the amino moiety via reductive alkylation with formaldehyde and sodium cyanoborohydride .
Q. Which spectroscopic and analytical techniques are essential for confirming the structure and purity of this compound?
- NMR spectroscopy : H and C NMR are critical for verifying the benzothiazole, methoxy, and acetamido groups. For example, the methoxy proton typically resonates at δ 3.8–4.0 ppm, while the benzamide carbonyl appears at ~168 ppm in C NMR .
- IR spectroscopy : Peaks at ~1650 cm (amide C=O) and ~1250 cm (C-O of methoxy) confirm functional groups .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]) and fragmentation patterns .
- Elemental analysis : Ensures stoichiometric agreement between calculated and observed C, H, N, and S content .
Q. What preliminary biological screening methods are used to evaluate this compound’s activity?
- Antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria and fungi, with MIC (minimum inhibitory concentration) determination .
- Anticancer screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess cytotoxicity, often comparing IC values to standard drugs like doxorubicin .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound when encountering low coupling efficiency?
- Solvent selection : Polar aprotic solvents like DMF enhance solubility of intermediates but may require strict anhydrous conditions to avoid side reactions.
- Catalyst tuning : Substituting HATU for EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can improve coupling efficiency by reducing racemization .
- Temperature control : Maintaining 0–5°C during amide coupling minimizes decomposition of active esters .
- Workup strategies : Use of preparative HPLC or column chromatography to isolate the product from unreacted starting materials .
Q. How should contradictory data on this compound’s biological activity across studies be addressed?
- Standardized protocols : Ensure consistent cell lines, assay conditions (e.g., incubation time, serum concentration), and positive controls .
- Structural analogs : Compare activity with derivatives (e.g., varying substituents on the benzothiazole or benzamide) to identify pharmacophoric features .
- Mechanistic studies : Use molecular docking to assess binding affinity to targets like α-glucosidase or topoisomerase II, which may explain variability .
Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties and toxicity?
- ADMET prediction : Tools like SwissADME or ProTox-II evaluate solubility, bioavailability, and hepatotoxicity based on logP, topological polar surface area, and structural alerts .
- Molecular dynamics simulations : Assess stability of ligand-target complexes (e.g., with GROMACS) to correlate binding energy with experimental IC values .
Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
- Substituent variation : Modify the methoxy group (e.g., replace with Cl, Br, or NO) to enhance electron-withdrawing effects and improve target interaction .
- Scaffold hybridization : Integrate triazole or thiadiazole rings (as in and ) to increase rigidity and metabolic stability .
- Bioisosteric replacement : Substitute the benzamide with sulfonamide groups to alter hydrogen-bonding patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
